molecular formula C11H13NO4 B1464522 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid CAS No. 1250072-90-2

6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Cat. No. B1464522
CAS RN: 1250072-90-2
M. Wt: 223.22 g/mol
InChI Key: QSRMEYYBYXTAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, also known as 6-THMN, is a novel compound that has recently gained attention in the scientific research community due to its potential applications in a variety of fields. 6-THMN is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals that plays a role in many biological processes. 6-THMN has been studied for its potential applications in biochemistry, pharmacology, and medical research.

Scientific Research Applications

Bioconjugation

Lastly, the compound’s reactive groups make it suitable for bioconjugation techniques. It could be used to attach biomolecules to various surfaces or to each other, which is a technique widely used in the development of biosensors, drug delivery systems, and diagnostic tools.

Each of these applications leverages the unique chemical structure of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, demonstrating its versatility and potential across multiple scientific disciplines. The compound’s ability to participate in diverse chemical reactions and its presence in various research contexts underscore its significance in scientific research .

properties

IUPAC Name

6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)9-1-2-10(12-5-9)16-7-8-3-4-15-6-8/h1-2,5,8H,3-4,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRMEYYBYXTAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Reactant of Route 5
Reactant of Route 5
6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Reactant of Route 6
Reactant of Route 6
6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.